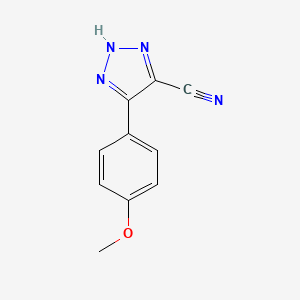
2,3-Diamino-5-methylpyridine
Vue d'ensemble
Description
2,3-Diamino-5-methylpyridine is an organic compound with the chemical formula C6H9N3. It appears as a white to yellowish powdery solid and is stable at room temperature. This compound is soluble in water and various organic solvents. It is commonly used as a catalyst or intermediate in organic synthesis reactions, including the synthesis of drugs, dyes, and polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2,3-diamino-5-methylpyridine typically involves the following steps:
Reaction of α-pyridone with ammonia water: This reaction generates 2,3-diamino-5-hydroxypyridine.
Methylation reaction: The hydrogen atom on the hydroxyl group of 2,3-diamino-5-hydroxypyridine is replaced by a methyl group to form this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through the amination of 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of a catalyst. The reaction mass is heated at 100-150°C for 10-70 hours, followed by extraction using an organic solvent to obtain the pure form of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Diamino-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Applications De Recherche Scientifique
2,3-Diamino-5-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical research, particularly in the study of enzyme interactions and protein synthesis.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is employed in the production of dyes, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,3-diamino-5-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, in biochemical applications, it may act as an enzyme inhibitor or activator, influencing various metabolic pathways. The exact mechanism depends on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
- 2,3-Diaminopyridine
- 2,3-Diamino-5-chloropyridine
- 2,3-Diamino-5-bromopyridine
- 2-Amino-3-methylpyridine
- 2-Amino-3-hydroxypyridine
Comparison: 2,3-Diamino-5-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes .
Propriétés
IUPAC Name |
5-methylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-2-5(7)6(8)9-3-4/h2-3H,7H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITFREYTVOPXOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443616 | |
| Record name | 2,3-DIAMINO-5-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24638-29-7 | |
| Record name | 2,3-DIAMINO-5-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylpyridine-2,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B1310417.png)







![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)

![Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-](/img/structure/B1310444.png)

![Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-](/img/structure/B1310446.png)

